3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation proceeds via an addition–elimination mechanism .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines, including 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide, undergo various types of chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrazolo[1,5-a]pyrimidines have been studied for their potential as antitumor agents and enzymatic inhibitors . They also have applications in material science due to their significant photophysical properties, making them useful in the development of fluorescent probes and organic light-emitting devices .
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Pyrazolo[1,5-a]pyrimidines are known to inhibit certain enzymes and interfere with cellular processes, leading to their potential use as therapeutic agents . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Compared to other similar compounds, 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide stands out due to its unique structural features and significant photophysical properties . Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which also possess notable biological and photophysical properties .
Properties
IUPAC Name |
3-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-5-3-7-16(9-13)24(22,23)19-8-4-6-15-11-18-17-10-14(2)20-21(17)12-15/h3,5,7,9-12,19H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTWAQCMIAOWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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